methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate
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Overview
Description
Methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate typically involves the following steps:
Formation of the enone backbone: This can be achieved through an aldol condensation reaction between an aldehyde and a ketone.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or reductive amination.
Formamido group addition: This step may involve the reaction of an amine with formic acid or a formylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of acid or base catalysts to accelerate the reaction.
Temperature control: Maintaining optimal temperatures to favor the desired reaction pathway.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the enone to an alcohol or amine.
Substitution: The amino and formamido groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential use in drug development due to its bioactive functional groups.
Industry: Could be used in the production of polymers, dyes, or other materials.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes or receptors. The amino and formamido groups can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylamino)prop-2-enoate
- Methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylcarbamoyl)prop-2-enoate
Properties
IUPAC Name |
methyl (E)-3-(2-aminoanilino)-2-benzamidoprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-17(22)15(11-19-14-10-6-5-9-13(14)18)20-16(21)12-7-3-2-4-8-12/h2-11,19H,18H2,1H3,(H,20,21)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEBDRFFUZXOCI-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1N)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\NC1=CC=CC=C1N)/NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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